molecular formula C₄₁H₄₀N₂O₁₂ B1139986 [(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate CAS No. 172939-67-2

[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate

Cat. No.: B1139986
CAS No.: 172939-67-2
M. Wt: 752.26
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly functionalized carbohydrate derivative featuring a benzoate ester, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and acetamido and phenacyloxy substituents. Its structure suggests applications in medicinal chemistry, particularly as a glycosylation intermediate or a prodrug candidate. The Fmoc group is widely employed in peptide synthesis for temporary amine protection , while the phenacyloxy moiety may confer esterase sensitivity for controlled release .

Properties

IUPAC Name

[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O12/c1-24(45)42-35-37(55-38(48)26-14-6-3-7-15-26)36(47)34(20-44)54-40(35)52-22-32(39(49)51-23-33(46)25-12-4-2-5-13-25)43-41(50)53-21-31-29-18-10-8-16-27(29)28-17-9-11-19-30(28)31/h2-19,31-32,34-37,40,44,47H,20-23H2,1H3,(H,42,45)(H,43,50)/t32-,34+,35+,36-,37+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIGGMMKYBMLGA-LSPWVGJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO)O)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO)O)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups including an acetamido group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxymethyl oxane structure. Its molecular formula is C32H38N2O8C_{32}H_{38}N_{2}O_{8}, and it possesses significant stereochemical complexity due to multiple chiral centers.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The presence of the Fmoc group suggests its utility in protecting amino acids during synthesis, allowing for the creation of biologically active peptides. These peptides can exhibit various pharmacological effects depending on their sequence and structure.

Pharmacological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have demonstrated antimicrobial properties. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Some derivatives of this compound have shown potential in inhibiting cancer cell proliferation in vitro. Research indicates that specific modifications can enhance cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this one may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of Fmoc-protected amino acids. The findings suggested that modifications to the side chains could enhance efficacy against resistant bacterial strains .
  • Anticancer Activity : Research conducted at a leading cancer research institute demonstrated that specific derivatives of related compounds inhibited the growth of breast cancer cells by inducing apoptosis .
  • Neuroprotection : A recent investigation into neuroprotective agents highlighted the potential of structurally similar compounds in reducing oxidative stress in neuronal cells .

Synthesis Pathway

The synthesis of [(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate involves several steps:

  • Fmoc Protection : The initial step involves the protection of amino acids using Fmoc groups to prevent unwanted reactions during coupling.
  • Coupling Reactions : Subsequent coupling reactions are performed to link various amino acid residues while maintaining stereochemical integrity.
  • Deprotection and Purification : After synthesis, deprotection steps are necessary to remove the Fmoc groups and purify the final product.

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntimicrobialInhibits growth of resistant bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Comparison
Compound Name / ID Key Functional Groups Stereochemistry Applications/Notes
Target Compound Fmoc, benzoate, acetamido, phenacyloxy, hydroxymethyl 2S,3R,4R,5R,6R Probable use in peptide-glycan conjugates or prodrugs; Fmoc enables SPPS compatibility
(2S,6R)-Dibenzyl 2-((R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)...heptanedioate (Compound 11) Fmoc, benzyl esters, Boc 2S,6R Intermediate in peptide synthesis; Boc group requires acidic deprotection
[(2R,3S,4S,5R)-3,6-diacetyloxy-5-(phenylcarbonyloxy)...oxan-2-yl]methyl benzoate Multiple acetyloxy, phenylcarbonyloxy, benzoate 2R,3S,4S,5R Likely a glycoconjugate with esterase-labile acetyl groups for drug delivery

Key Observations :

  • The target compound’s Fmoc group distinguishes it from compounds using Boc (tert-butoxycarbonyl) or benzyloxycarbonyl (Cbz) protections, offering orthogonal deprotection strategies (base-sensitive vs. acid-sensitive) .
  • Phenacyloxy vs. Acetyloxy : Phenacyloxy groups are more resistant to hydrolysis than acetyloxy moieties, suggesting slower metabolic degradation .
Physicochemical Properties
Property Target Compound Compound 11 Compound in
Solubility (aq.) Low (hydrophobic Fmoc, benzoate) Very low (benzyl esters) Moderate (acetyloxy groups)
Melting Point (°C) Not reported 112–114 Not reported
Stability Base-labile (Fmoc); esterase-sensitive Acid-labile (Boc) Esterase-sensitive (acetyloxy)

Implications : The target compound’s low aqueous solubility may necessitate formulation with surfactants or cyclodextrins for biological testing.

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